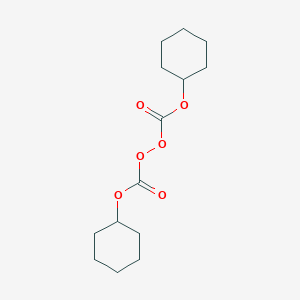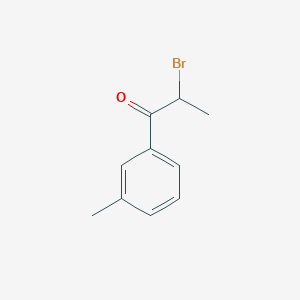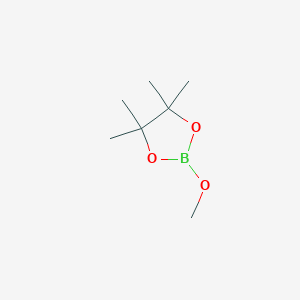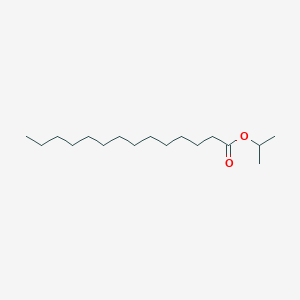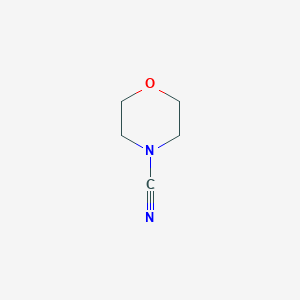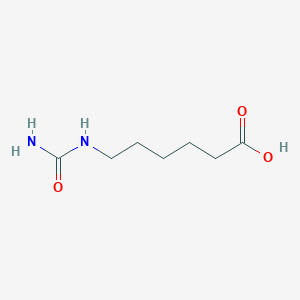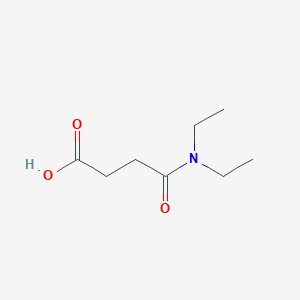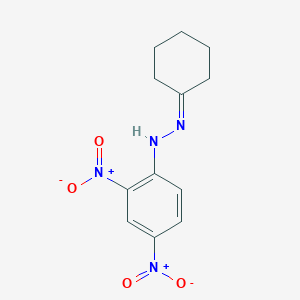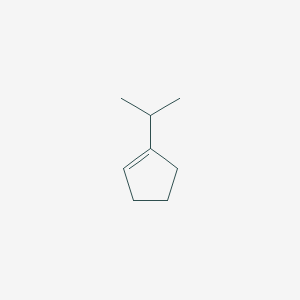
1-Isopropylcyclopentene
Descripción general
Descripción
1-Isopropylcyclopentene is a cyclic hydrocarbon with the molecular formula C9H16. It is an important compound in organic chemistry and is widely used in scientific research. The compound is synthesized using various methods, and its mechanism of action and physiological effects are of interest to researchers.
Aplicaciones Científicas De Investigación
Environmental Science & Technology : The study by Hakola et al. (1993) discovered 4-Isopropyl-2-cyclohexen-1-one as a product of gas-phase reactions involving β-phellandrene with hydroxyl radicals and ozone. This finding is crucial for understanding atmospheric chemical processes and environmental impact studies (Hakola et al., 1993).
Chemphyschem : Zhou et al. (2007) explored the use of 1,2-dithienylcyclopentenes (DTEs) in optoelectronic technologies like optical data storage and molecular machines. Their study focused on the modulation of DTEs' photochromic properties by fluoride and mercuric ions (Zhou et al., 2007).
Chemistry Letters : Uchida et al. (1999) examined the effect of isopropyl substituents on the coloration quantum yield of photochromic bisbenzothienylethene. This research contributes to the development of advanced materials with specific optical properties (Uchida et al., 1999).
Journal of the American Chemical Society : Okada et al. (2009) conducted research on isomerization polymerization of 4-alkylcyclopentenes. Their findings indicate potential applications in creating polymers with unique liquid-crystalline properties (Okada et al., 2009).
ACS Catalysis : Coxon and Köhn (2016) discussed the use of triazacyclohexane chromium precatalysts in the selective trimerization of olefins like 1-pentene, 1-hexene, and 1-octene. Their work provides insights into catalyst design for industrial chemical processes (Coxon & Köhn, 2016).
ACS Nano : Zhang et al. (2011) investigated the creation of Au nanoparticle "sponges" for the controlled uptake and release of photoisomerizable dithienylethene guest substrates. This study opens up possibilities for developing advanced materials with specific controlled responses (Zhang et al., 2011).
Propiedades
IUPAC Name |
1-propan-2-ylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h5,7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWVJAQABCYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163296 | |
| Record name | 1-Isopropylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylcyclopentene | |
CAS RN |
1462-07-3 | |
| Record name | 1-Isopropylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isopropylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








